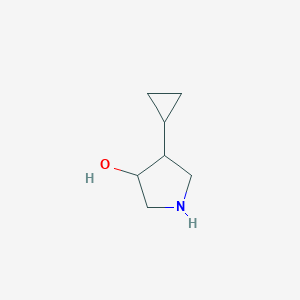

4-Cyclopropylpyrrolidin-3-OL

Description

4-Cyclopropylpyrrolidin-3-OL is a pyrrolidine derivative characterized by a hydroxyl (-OH) group at the 3-position and a cyclopropyl substituent at the 4-position of the saturated five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to modulate biological activity.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-cyclopropylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2 |

InChI Key |

MFOFHJLTRSFCTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CNCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction between a primary amine and a diol catalyzed by a Cp*Ir complex can yield pyrrolidine derivatives . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpyrrolidin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine.

Scientific Research Applications

4-Cyclopropylpyrrolidin-3-OL has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrrolidin-3-OL involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl group contribute to its binding affinity and selectivity towards certain proteins. Molecular docking studies have shown that pyrrolidine derivatives can interact with enzymes like Akt, influencing various cellular pathways .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl Position : The cyclopropyl group in the target compound is at the 4-position, whereas in 1-Cyclopropylpyrrolidin-3-amine, it is at the 1-position, leading to distinct steric and electronic effects.

Physicochemical Properties

- Solubility : The hydroxyl group in this compound likely increases polarity compared to 1-Cyclopropylpyrrolidin-3-amine, improving solubility in polar solvents. However, it may remain less soluble than the dihydrochloride salt analog .

- Stability : Cyclopropyl groups generally enhance metabolic stability by resisting oxidative degradation. This property is shared across analogs but modulated by substituent positions .

Biological Activity

4-Cyclopropylpyrrolidin-3-OL is a pyrrolidine derivative characterized by a cyclopropyl group and a hydroxyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases. The unique structural features of this compound enhance its interaction with biological targets, making it a subject of extensive research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2307752-04-9 |

| Purity | ≥95% |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyclopropyl and hydroxyl groups enhances binding affinity and selectivity. Molecular docking studies have indicated that this compound can effectively modulate pathways involving key proteins such as Akt, which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest that it may play a role in mitigating neurodegenerative diseases. The compound appears to enhance neuronal survival under oxidative stress conditions, likely through the modulation of antioxidant pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Disk diffusion method against various bacterial strains.

- Results : The compound showed inhibition zones ranging from 15 to 25 mm, indicating strong antibacterial activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : IC50 values were determined at 10 µM for MCF-7 and 15 µM for A549 cells, demonstrating significant cytotoxicity.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects in models of oxidative stress.

- Method : Neuronal cultures exposed to hydrogen peroxide with treatment from this compound.

- Results : Treated neurons showed a reduction in apoptosis markers compared to controls, supporting its potential in neuroprotection.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Basic structure without substituents | Limited biological activity |

| Prolinol | Contains a hydroxyl group | Moderate activity |

| Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride | Chiral variant with similar structure | Enhanced selectivity in biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.